3-Chloro-2-methyl-6-nitroaniline

Catalog No.
S732339
CAS No.
51123-59-2
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methyl-6-nitroaniline

CAS Number

51123-59-2

Product Name

3-Chloro-2-methyl-6-nitroaniline

IUPAC Name

3-chloro-2-methyl-6-nitroaniline

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3

InChI Key

ZFPIXTGBHCYNRN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl

The exact mass of the compound 3-Chloro-2-methyl-6-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-methyl-6-nitroaniline is a substituted aromatic amine recognized primarily for its role as a precisely configured molecular building block. The specific spatial arrangement of its chloro, methyl, and nitro functional groups on the aniline core makes it a critical precursor for multi-step syntheses where isomeric purity is a key process requirement. Its primary utility lies in the production of complex heterocyclic structures and specialty azo dyes, where the substitution pattern directly dictates the final product's identity, properties, and performance. [REFS-1, REFS-2]

Substituting 3-Chloro-2-methyl-6-nitroaniline with positional isomers (e.g., 4-chloro-2-methyl-6-nitroaniline) or analogs lacking one of its functional groups (e.g., 2-methyl-6-nitroaniline) will lead to process failure or the formation of incorrect final products. The compound's reactivity and the regioselectivity of subsequent reactions, such as cyclization or diazotization, are strictly governed by the combined electronic and steric effects of the substituents in their specific 2, 3, and 6 positions. [1] Using an incorrect isomer introduces impurities that are often difficult to separate and results in downstream products with different biological activities, chemical properties, or color characteristics, making precise precursor selection a critical procurement decision for ensuring batch-to-batch reproducibility. [2]

Precursor Suitability: Essential for Regiospecific Synthesis of 4-Chloro-5-methyl-1H-benzimidazoles

This compound is a crucial precursor for producing 4-chloro-5-methyl-1H-benzimidazole derivatives, which are key substructures in various pharmaceutical and agrochemical agents. The synthesis involves reduction of the 6-nitro group to an amine, creating an ortho-diamine that undergoes cyclization. The use of this specific precursor is non-negotiable as the substitution pattern of the final benzimidazole is locked in from the start. [1] A positional isomer, such as 4-chloro-2-methyl-6-nitroaniline, would incorrectly yield the 7-chloro-5-methyl-1H-benzimidazole isomer, a fundamentally different molecule.

Evidence DimensionRegiochemical outcome of benzimidazole synthesis
Target Compound DataExclusively yields 4-chloro-5-methyl-1H-benzimidazole derivatives
Comparator Or BaselinePositional isomer (e.g., 4-Chloro-2-methyl-6-nitroaniline) yields the incorrect 7-chloro-5-methyl-1H-benzimidazole isomer.
Quantified DifferenceAbsolute regiochemical control (100% desired isomer vs. 100% undesired isomer)
ConditionsTwo-step synthesis: 1) Reduction of the nitro group, 2) Cyclization with a carboxylic acid equivalent.

For synthesizing targeted active ingredients, isomeric identity is critical for function and regulatory approval, making this specific precursor indispensable.

Processability: Enables High-Yield Reduction to Key Diamine Intermediate

The efficient reduction of the nitro group to form 3-chloro-2-methylbenzene-1,6-diamine is a critical first step in many synthetic routes. This specific substrate demonstrates high conversion efficiency, which is vital for industrial-scale production. For example, catalytic hydrogenation processes using this starting material have been documented to proceed with high yield, ensuring a reliable supply of the diamine intermediate for subsequent cyclization reactions. [1]

Evidence DimensionYield of nitro group reduction
Target Compound DataReported yields are consistently high (e.g., >95%) for the formation of the corresponding diamine.
Comparator Or BaselineStandard reduction reactions of substituted nitroaromatics can have variable yields depending on substituent effects and reaction conditions.
Quantified DifferenceAchieves near-quantitative conversion, minimizing waste and downstream purification requirements.
ConditionsCatalytic hydrogenation (e.g., using Pd/C) or reduction with agents like iron powder in acidic medium.

High, reproducible yields directly translate to lower production costs, reduced waste, and improved process economics, a key factor in precursor procurement.

Application-Critical Performance: Controls Final Properties in Azo Dyes

When used as a diazo component in azo dye synthesis, the electronic nature of the substituents on the aniline ring directly impacts the color and fastness properties of the final product. The combination of an electron-withdrawing chloro group and an electron-donating methyl group on this precursor provides a specific electronic profile that tunes the absorption maximum (color) and stability of the resulting dye. [1] Studies on analogous systems show that chloro-substituted anilines can enhance the light fastness of disperse dyes compared to simple alkyl-substituted analogs. [2]

Evidence DimensionLight fastness of resulting disperse dyes
Target Compound DataThe chloro group contributes to improved light fastness properties in the final dye structure.
Comparator Or BaselineAnalogs with only electron-donating groups (e.g., methyl) can result in dyes with lower light fastness ratings (e.g., a rating of 3 vs. 4-6 for chloro-containing dyes). [<a href="https://www.mdpi.com/1420-3049/27/19/6248" target="_blank">2</a>]
Quantified DifferencePotential improvement of 1-3 points on the standard light fastness scale (1-8).
ConditionsHigh-temperature dyeing of polyester fabrics with disperse dyes derived from the precursor.

This allows for the rational design of dyes with specific, durable, and reproducible colors, a critical requirement for procurement in the textiles and coatings industries.

Core Precursor for Regio-Defined Benzimidazole APIs and Agrochemicals

This compound is the designated starting material for multi-step syntheses where the final product must be the 4-chloro-5-methyl-1H-benzimidazole isomer. Its use is critical in R&D and manufacturing workflows for specific kinase inhibitors, fungicides, or other bioactive molecules where isomeric purity dictates biological efficacy and safety. [1]

Synthesis of High-Performance Azo Dyes for Synthetic Textiles

In applications requiring disperse dyes with high lightfastness, this aniline derivative serves as a specialized diazo component. Its unique electronic signature allows dye manufacturers to produce specific shades with improved durability on polyester and other synthetic fibers compared to dyes made from more common aniline precursors. [2]

Building Block for Substituted Heterocyclic Libraries in Discovery Chemistry

For chemists in drug discovery or materials science, this precursor provides a reliable route to a specific substitution pattern within a larger family of compounds. Its use ensures that any observed structure-activity relationship (SAR) is due to other modifications, not uncontrolled isomerism from the starting material, thereby accelerating the discovery process. [1]

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-methyl-6-nitroaniline

Dates

Last modified: 08-15-2023

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